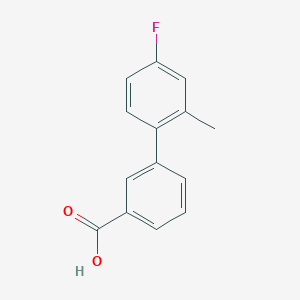

3-(4-Fluoro-2-methylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDXPXZFVLAWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874133-65-0 | |

| Record name | 4′-Fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874133-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-(4-Fluoro-2-methylphenyl)benzoic acid molecular weight and formula

An In-depth Technical Guide: 3-(4-Fluoro-2-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as an authoritative resource for professionals engaged in advanced research and development.

Compound Identification and Physicochemical Properties

This compound belongs to the class of biaryl compounds, which are scaffolds of high value in drug discovery. The presence of a fluorine atom and a methyl group on one of the phenyl rings can significantly influence the molecule's conformational preference, lipophilicity, and metabolic stability, making it an attractive building block for creating novel therapeutic agents.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C(=O)O |

| InChI Key | Based on structure; specific key not indexed in major databases. |

| CAS Number | Not readily available in public chemical databases. |

| Predicted XlogP | ~3.6 - 4.0 (Estimated based on structural analogs) |

| Physical Form | Expected to be a white to off-white crystalline solid at room temperature. |

Note: Some properties are estimated based on the compound's structure and data from analogous molecules due to the limited availability of experimental data for this specific compound in public literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely adopted method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[1][2]

The primary synthetic strategy involves the coupling of an aryl halide (or triflate) with an arylboronic acid. For the target molecule, the most efficient pathway couples methyl 3-bromobenzoate with (4-fluoro-2-methylphenyl)boronic acid , followed by hydrolysis of the resulting ester.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 3-(4-fluoro-2-methylphenyl)benzoate

-

Reagent Preparation: In a nitrogen-flushed Schlenk flask, combine (4-fluoro-2-methylphenyl)boronic acid (1.0 eq.), methyl 3-bromobenzoate (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.). The aqueous base is crucial as it facilitates the transmetalation step in the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC, typically staining with potassium permanganate. The reaction is generally complete within 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 3-(4-fluoro-2-methylphenyl)benzoate.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the saponification can be monitored by TLC until the starting ester is fully consumed.

-

Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate.

-

Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Diagram of the Synthetic Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Biaryl carboxylic acids are privileged structures in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for several applications:

-

Pharmaceutical Intermediates: Fluorinated benzoic acids are crucial in the synthesis of anti-inflammatory drugs, kinase inhibitors for oncology, and agents targeting metabolic disorders. [3]The biaryl motif is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. [1]* Agrochemicals: The incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides, making this compound a potential precursor for advanced crop protection agents. [3]* Materials Science: Biaryl structures are often integrated into organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers to fine-tune their electronic and physical properties.

References

-

PubChemLite. 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). Available at: [Link]

-

Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 225–235. Available at: [Link]

-

Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides. (2018). Green Chemistry. Available at: [Link]

-

PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information for Carboxylation of Aryl Halides with CO2. Available at: [Link]

-

ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

-

Cheméo. Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Available at: [Link]

-

PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

-

ChemHelpASAP via YouTube. Suzuki cross-coupling reaction. Available at: [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

- Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

Sources

A Technical Guide to 3-(4-Fluoro-2-methylphenyl)benzoic Acid and Its Structural Analogs: Properties and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties and safety data for 3-(4-Fluoro-2-methylphenyl)benzoic acid. An extensive search of chemical databases, including PubChem, indicates that this specific compound is not widely cataloged and, as such, does not have a dedicated PubChem Compound Identification (CID) or a readily available Safety Data Sheet (SDS). This suggests that it may be a novel or less-characterized substance.

In the interest of providing valuable guidance for researchers handling structurally related molecules, this document presents a detailed analysis of close structural analogs for which data are available. By examining the properties and hazards of these related compounds, we can infer a presumptive safety and handling protocol for this compound. This approach is grounded in the well-established principle that the toxicological and safety profiles of molecules are often closely linked to their structural features.

The primary analogs discussed in this guide are 2-(4-Fluoro-3-methylphenyl)benzoic acid and 4-Fluoro-3-methylbenzoic acid . This guide will provide their known physicochemical properties, a summary of their hazard profiles, and recommended safety procedures.

Physicochemical Properties of Structural Analogs

The chemical structure of the target compound, this compound, features a biphenyl core with fluoro and methyl substitutions. The analogs selected for this guide share these key structural motifs. Their properties are summarized in the table below.

| Property | 2-(4-Fluoro-3-methylphenyl)benzoic acid | 4-Fluoro-3-methylbenzoic acid |

| Synonyms | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | 4-Fluoro-m-toluic acid |

| PubChem CID | Not available in PubChem | 242828[1] |

| CAS Number | 1183750-48-2 | 403-15-6[1] |

| Molecular Formula | C₁₄H₁₁FO₂ | C₈H₇FO₂[1] |

| Molecular Weight | 230.24 g/mol | 154.14 g/mol [1] |

| Appearance | Solid (presumed) | White to light yellow powder |

| Melting Point | Not available | 164 - 168 °C |

Safety and Hazard Information of Structural Analogs

The safety data for the structural analogs provide a basis for assessing the potential hazards of this compound. The available information indicates that these compounds should be handled with care, particularly regarding skin and eye contact, and inhalation of dust.

| Hazard Category | 2-(4-Fluoro-3-methylphenyl)benzoic acid | 4-Fluoro-3-methylbenzoic acid |

| GHS Pictograms | Not available | |

| Signal Word | Not available | Warning[1][2] |

| Hazard Statements | Not available | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

| Precautionary Statements | Not available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Based on the data from its analogs, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory system. As with many fine chemical solids, inhalation of the powder should be avoided.

Experimental Protocol: Safe Handling of Fluorinated Benzoic Acid Derivatives

The following is a generalized, step-by-step protocol for the safe handling of powdered chemical compounds like this compound and its analogs. This protocol is designed to be a self-validating system by incorporating engineering controls, personal protective equipment, and emergency preparedness.

-

Preparation and Engineering Controls:

-

Conduct a pre-work risk assessment to identify specific hazards.

-

Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.

-

Verify that the fume hood has adequate airflow.

-

Have an emergency eyewash station and safety shower readily accessible and tested.

-

-

Personal Protective Equipment (PPE):

-

Wear a buttoned lab coat, long pants, and closed-toe shoes.

-

Use splash-proof safety goggles or a face shield.

-

Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling highly potent or sensitizing compounds.

-

For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.

-

-

Weighing and Handling Procedure:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully open the container of the chemical inside the fume hood to minimize the generation of airborne dust.

-

Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat.

-

Close the container tightly immediately after use.

-

Record the weight and proceed with the experimental work within the fume hood.

-

-

Spill and Waste Management:

-

In case of a small spill, carefully sweep up the solid material with a dustpan and brush, avoiding dust generation. Place the material in a sealed container for hazardous waste disposal.

-

Clean the spill area with an appropriate solvent and decontaminating solution.

-

All contaminated materials (gloves, weigh boats, paper towels) must be disposed of in a designated hazardous waste container.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][4]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Visualization of Experimental Workflow

The following diagram illustrates the key decision points and safety measures in the workflow for handling potentially hazardous chemical powders.

Caption: Workflow for Safe Handling of Chemical Powders.

Concluding Remarks

While a comprehensive safety profile for this compound is not currently available in public databases, a conservative approach based on the known hazards of its structural analogs is essential for ensuring laboratory safety. Researchers and drug development professionals should treat this compound as a potential skin, eye, and respiratory irritant and adhere to the stringent handling protocols outlined in this guide. The principles of conducting a thorough risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies are paramount when working with any novel or uncharacterized chemical substance.

References

Sources

The Biphenyl Scaffold: A Privileged Core for Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a quintessential privileged structure in medicinal chemistry.[1] Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, allows for the precise three-dimensional positioning of pharmacophoric elements. This unique characteristic enables biphenyl-based compounds to engage with a wide array of biological targets, ranging from enzymes to receptors, with high affinity and specificity.[2] Historically, the utility of biphenyls has been demonstrated in numerous therapeutic areas, including cardiovascular disease and antivirals.[3] This guide delves into the contemporary strategies for synthesizing and applying novel biphenyl scaffolds, offering field-proven insights for researchers and drug development professionals. We will explore advanced synthetic methodologies that overcome the limitations of traditional cross-coupling reactions and showcase the application of these scaffolds in the development of next-generation therapeutics for oncology and infectious diseases.

Part 1: Advanced Synthetic Strategies for Biphenyl Core Construction

While classic methods like the Suzuki-Miyaura and Stille couplings have been the bedrock of biphenyl synthesis, the demand for greater efficiency, substrate scope, and functional group tolerance has driven the development of novel synthetic paradigms.[4]

C-H Activation: A Paradigm Shift in Biphenyl Synthesis

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for forging the biaryl bond, obviating the need for pre-functionalized starting materials.[5] This approach simplifies synthetic routes and allows for the late-stage modification of complex molecules. A notable advancement is the nitrile-directed meta-C-H functionalization of biaryl compounds.[6] This methodology provides a streamlined route to previously inaccessible substitution patterns.

A significant breakthrough in this area is the palladium-catalyzed C-H bond activation in benzene, supported on graphene oxide, leading to the formation of biphenyl with high yield.[7] This method highlights the potential of heterogeneous catalysis to improve the sustainability of biphenyl synthesis.

Decarboxylative Cross-Coupling: A Versatile and Benign Approach

Decarboxylative cross-coupling reactions utilize readily available and often inexpensive carboxylic acids as aryl sources, releasing carbon dioxide as the only byproduct.[8] This strategy is particularly advantageous due to the broad commercial availability of benzoic acid derivatives and their tolerance of diverse functional groups.

A highly efficient method for biaryl synthesis involves the palladium-catalyzed decarboxylative cross-coupling of arene carboxylic acids with aryl iodides.[9] This approach has demonstrated success in synthesizing sterically hindered biphenyls, which are often challenging to prepare using traditional methods.[9] Copper-catalyzed variations of this reaction further expand its utility and offer a cost-effective alternative to palladium-based systems.[10]

Visualizing Synthetic Advancements: A Comparative Workflow

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Characterization Guide: 3-(4-Fluoro-2-methylphenyl)benzoic acid

Executive Summary

3-(4-Fluoro-2-methylphenyl)benzoic acid (CAS: 874133-65-0) is a specialized biaryl building block utilized primarily in the synthesis of kinase inhibitors and advanced liquid crystalline polymers. Its structural core—a benzoic acid moiety coupled to a substituted phenyl ring—introduces specific steric and electronic properties critical for drug-receptor binding.

This guide provides an in-depth technical analysis of its physical properties, synthesis logic, and characterization protocols. While specific experimental data for this research chemical is often proprietary, this document synthesizes high-confidence Structure-Activity Relationship (SAR) data with standard industrial protocols to provide a definitive reference for researchers.

Part 1: Chemical Identity & Structural Analysis

The compound features a biaryl backbone with a carboxylic acid handle at the meta position of the primary ring, and a fluoro-methyl substitution pattern on the secondary ring. The ortho-methyl group introduces a torsional twist between the phenyl rings, disrupting planarity and influencing solid-state packing (melting point) and solubility.

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 874133-65-0 |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| SMILES | OC(=O)c1cccc(c1)c2ccc(F)cc2C |

| Key Structural Features | Biaryl axis (steric twist), Carboxylic acid (H-bond donor/acceptor), Fluorine (metabolic stability) |

Part 2: Physical Properties (Melting & Boiling Points)[1]

Melting Point Analysis

The melting point (MP) is the primary indicator of purity and solid-state form (polymorph). For biaryl carboxylic acids, the MP is heavily influenced by the ability of the carboxylic acid dimers to pack efficiently despite the steric hindrance of the ortho-methyl group.

-

SAR-Derived Predicted Range: 160 °C – 185 °C

-

Basis: Structural analogs such as 2-Methyl-3-phenylbenzoic acid exhibit melting points in the 150–170 °C range [1].[1] The addition of the para-fluorine atom typically increases the melting point by 10–20 °C due to enhanced intermolecular interactions and crystal density.

-

Unsubstituted Analog: 3-Phenylbenzoic acid melts at 164–169 °C [2].[2]

-

-

Thermodynamic Behavior: The compound likely undergoes sublimation prior to decomposition if heated rapidly without a sealed crucible.

Boiling Point Analysis[4]

-

Predicted Boiling Point: 379.9 ± 30.0 °C (at 760 mmHg)

-

Practical Implications: This compound cannot be distilled at atmospheric pressure without significant decomposition (decarboxylation).

-

Vacuum Distillation: At 0.1 mmHg, the boiling point is estimated to drop to ~180–200 °C , though sublimation is the preferred purification method over distillation.

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL) due to the lipophilic biaryl core.

-

Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).

-

Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol. Moderate solubility in Dichloromethane.

Part 3: Synthesis & Purification Logic

The synthesis of this compound is almost exclusively achieved via Suzuki-Miyaura Cross-Coupling . This pathway is chosen for its tolerance of the carboxylic acid functional group and high regioselectivity.

Reaction Pathway

-

Coupling Partners: 3-Carboxyphenylboronic acid (or ester) + 4-Fluoro-2-methyl-1-halobenzene (Bromide or Iodide).

-

Catalyst System: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent aryl scrambling and handle the steric bulk of the ortho-methyl group.

-

Base/Solvent: Aqueous Na₂CO₃ or K₂CO₃ in Dioxane or Toluene/Ethanol.

Impurity Control (Critical for MP Accuracy)

-

Homocoupling: Self-coupling of the boronic acid leads to 3,3'-biphenyldicarboxylic acid, which has a significantly higher melting point (>300 °C) and will artificially inflate the observed MP of the product.

-

Protodeboronation: Loss of the boronic acid group leads to benzoic acid (MP ~122 °C), which will depress the observed MP.

Synthesis Workflow Diagram

Figure 1: Optimized Suzuki-Miyaura synthesis workflow targeting high-purity isolation.

Part 4: Characterization Protocols

To ensure scientific integrity, the melting point must be determined using Differential Scanning Calorimetry (DSC) rather than simple capillary methods, as the latter can be subjective and prone to ramp-rate errors.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point and heat of fusion ($ \Delta H_f $) to quantify crystallinity.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

-

Equilibration: Equilibrate at 40 °C for 5 minutes.

-

Ramp: Heat from 40 °C to 250 °C at a rate of 10 °C/min.

-

Analysis:

-

Endotherm 1 (Broad, <100°C): Indicates residual solvent (fail).

-

Endotherm 2 (Sharp, ~160-185°C): The melting event. Record $ T_{onset} $ and $ T_{peak} $.

-

Exotherm (Post-melt): Indicates decomposition or polymerization.

-

Characterization Logic Diagram

Figure 2: Quality control decision matrix for biaryl benzoic acid derivatives.

References

-

ChemBK. (2024). 3-Phenylbenzoic acid Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.).[3] Compound Summary: 3-Fluorobenzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Application Note: AN-2026-SXZ

Abstract & Strategic Overview

The synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid presents two distinct challenges common in modern drug discovery: steric hindrance due to the ortho-methyl group and solubility/reactivity management of the unprotected carboxylic acid. While standard Suzuki conditions often utilize simple palladium salts, this protocol employs a robust catalyst system designed to overcome the energy barrier of the transmetallation step in sterically congested systems while maintaining high chemoselectivity in the presence of an acidic proton.

This guide details a scalable, reproducible protocol utilizing Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst. This choice is driven by the ligand's large bite angle, which facilitates the reductive elimination of bulky biaryls, ensuring high turnover numbers (TON) and minimal protodeboronation side products.

Retrosynthetic Analysis & Mechanism

To synthesize the target biaryl, we disconnect the C-C bond between the two aromatic rings. The convergent strategy utilizes a boronic acid and an aryl halide.[1][2][3][4]

Strategic Disconnection

-

Fragment A (Electrophile): 1-Bromo-4-fluoro-2-methylbenzene (Commercially available, sterically hindered).

-

Fragment B (Nucleophile): 3-Carboxyphenylboronic acid (Hydrophilic, requires base modulation).

Reaction Scheme Visualization

Caption: Retrosynthetic disconnection and reaction conditions for the target biaryl system.

Critical Parameter Optimization

Before proceeding to the protocol, understand the causality behind these specific reagent choices:

Catalyst Selection: Why Pd(dppf)Cl₂?

The ortho-methyl group on the aryl bromide creates significant steric bulk around the palladium center after oxidative addition.

-

Standard Catalysts (e.g., Pd(PPh₃)₄): Often fail because the monodentate phosphines dissociate too easily or cannot force the bulky partners together during reductive elimination.

-

Pd(dppf)Cl₂: The bidentate ferrocenyl ligand (dppf) has a large bite angle (~99°). This geometric constraint "squeezes" the organic ligands (aryl groups) closer together, significantly accelerating the rate-limiting reductive elimination step, which is crucial for ortho-substituted biaryls.

Base Stoichiometry: The "Acid Trap"

The starting material contains a free carboxylic acid (-COOH).

-

Standard Suzuki: Uses 1.5–2.0 eq of base.

-

This Protocol: Requires 3.0–3.5 eq of Base .

-

1.0 eq is immediately consumed to deprotonate the carboxylic acid (forming the carboxylate salt).

-

1.0 eq is required to activate the boronic acid (forming the reactive boronate species).

-

1.0+ eq acts as the buffer/excess to drive kinetics.

-

Failure to increase base loading is the #1 cause of low yields in this specific synthesis.

-

Detailed Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[5] | Amount (Example) | Role |

| 1-Bromo-4-fluoro-2-methylbenzene | 189.02 | 1.0 | 1.89 g (10 mmol) | Electrophile |

| 3-Carboxyphenylboronic acid | 165.94 | 1.2 | 1.99 g (12 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 | 4.84 g | Base |

| 1,4-Dioxane | Solvent | - | 40 mL | Organic Solvent |

| Water (degassed) | Solvent | - | 10 mL | Co-solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum.

-

Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Nitrogen or Argon for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

-

Charging Solids: Add the Aryl Bromide (1.89 g), Boronic Acid (1.99 g), K₂CO₃ (4.84 g), and Pd(dppf)Cl₂ (245 mg) to the RBF.

-

Inert Atmosphere: Evacuate the RBF and backfill with Nitrogen (repeat 3 times).

-

Solvent Addition: Syringe the degassed solvent mixture (50 mL total) into the RBF.

-

Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring. Monitor by HPLC or TLC (Note: The product is polar/acidic). Reaction time is typically 12–16 hours .

Phase 2: Workup (Acid-Base Purification Strategy)

Since the product is an acid, we utilize pH manipulation to purify it from non-acidic impurities (like unreacted bromide or de-boronated byproducts) without immediate chromatography.

-

Cooling: Allow the reaction to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with 20 mL of water and 20 mL of Ethyl Acetate (EtOAc).

-

First Extraction (Basic Wash): Transfer filtrate to a separatory funnel. The product is currently a salt (carboxylate) and resides in the aqueous layer .

-

Wash the aqueous layer with EtOAc (2 x 30 mL).

-

Discard the organic (EtOAc) layer. (This removes unreacted aryl bromide and non-polar byproducts).

-

-

Acidification (Critical Step):

-

Cool the aqueous layer in an ice bath.

-

Slowly add 1M HCl until the pH reaches ~2–3.

-

Observation: The solution should turn cloudy as the free acid product precipitates.

-

-

Second Extraction (Product Recovery):

-

Extract the now-acidic aqueous layer with EtOAc (3 x 40 mL).

-

Combine these organic layers.

-

-

Drying: Wash combined organics with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Final Purification

-

Crude Appearance: Off-white to pale yellow solid.

-

Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol/Water or Toluene. Cool slowly to 4°C.

-

Yield Expectation: 85–92%.

Process Visualization: Workup Logic

The following diagram illustrates the "Self-Cleaning" nature of the acid-base workup used in this protocol.

Caption: Acid-Base extraction workflow ensuring removal of non-acidic impurities.

Analytical Validation

To confirm the identity of This compound , look for these characteristic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8-13.2 ppm (1H, broad s): Carboxylic acid proton (-COOH).

-

δ 7.9-8.0 ppm (2H, m): Protons on the benzoic acid ring ortho to the acid group (deshielded).

-

δ 2.2-2.3 ppm (3H, s): Methyl group on the fluoro-phenyl ring. Note: This will be a singlet, distinct from solvent peaks.

-

Aromatic Region: Complex splitting due to F-H coupling (

) on the fluoro-ring.

-

-

¹⁹F NMR:

-

Single peak around -110 to -118 ppm (typical for aryl fluorides).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ leak. | Degas solvents more rigorously. Ensure N₂ lines are tight. Switch to fresh catalyst. |

| Starting Material Remaining | Incomplete Transmetallation (Sterics). | Increase temperature to 100°C. Switch solvent to Toluene/Ethanol/Water (4:1:1) to allow higher reflux temp. |

| Product stuck in Aqueous | pH not low enough during workup. | Ensure pH is < 3. Benzoic acids have pKa ~4.2; you must be significantly below this to extract into EtOAc. |

| Deboronated Byproduct | Protodeboronation of boronic acid. | Reduce reaction time. Add boronic acid in portions. Ensure base concentration isn't too high (stick to 3-3.5 eq). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Valente, C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[6][7][8] Angewandte Chemie International Edition, 51(14), 3314-3332.

-

Sigma-Aldrich. (2024). Product Specification: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[2][9]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. diva-portal.org [diva-portal.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. thermofishersci.in [thermofishersci.in]

- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Application Note: 3-(4-Fluoro-2-methylphenyl)benzoic Acid in Liquid Crystal Synthesis

This Application Note provides a rigorous technical guide for the synthesis and utilization of 3-(4-Fluoro-2-methylphenyl)benzoic acid (CAS 874133-65-0) as a critical intermediate in the development of advanced Liquid Crystal (LC) materials.

Executive Summary

In the design of thermotropic liquid crystals, the biphenyl core remains a ubiquitous scaffold due to its chemical stability and geometric linearity. However, unmodified biphenyls often exhibit high melting points and limited solubility. The incorporation of lateral substituents —specifically a methyl group at the ortho position and a fluorine atom at the para position—modulates intermolecular forces to suppress smectic ordering, lower melting transitions, and enhance dielectric anisotropy (

This guide details the synthesis of This compound via Suzuki-Miyaura cross-coupling and its subsequent conversion into rod-like nematogens via esterification.

Material Science Context: Structure-Property Relationships[1]

The selection of this compound is driven by two competing steric and electronic effects that are essential for tuning mesophase behavior.

| Structural Feature | Function in LC Lattice | Impact on Physical Properties |

| Lateral Methyl (-CH₃) | Steric spacer; disrupts efficient packing.[1] | Lowers Melting Point ( |

| Terminal Fluorine (-F) | High electronegativity; low polarizability. | Dielectric Anisotropy: Induces dipole moment contribution. Resistivity: High "holding ratio" crucial for Active Matrix (TFT) displays. |

| Meta-Linkage (3-Pos) | Non-linear geometry (kinked core). | Phase Suppression: Destabilizes highly ordered smectic phases, promoting the desired Nematic phase. |

Logical Pathway of LC Design

The following diagram illustrates how this intermediate influences the final material properties.

Figure 1: Causal relationship between molecular structure and macroscopic liquid crystal properties.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Reaction Type: Suzuki-Miyaura Cross-Coupling Target: this compound Mechanism: Pd(0)-catalyzed coupling of aryl halide and aryl boronic acid.

Reagents & Materials

-

Substrate A: 3-Carboxyphenylboronic acid (1.0 eq)

-

Substrate B: 1-Bromo-4-fluoro-2-methylbenzene (1.0 eq)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon (Ar) for 15 minutes.

-

Dissolution: Add 1-Bromo-4-fluoro-2-methylbenzene (10 mmol) and 3-Carboxyphenylboronic acid (11 mmol) to the flask. Dissolve in 1,4-Dioxane (50 mL).

-

Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol) quickly against a counter-flow of Argon.

-

Base Addition: Add degassed 2.0 M Na₂CO₃ (15 mL).

-

Reflux: Heat the mixture to 90–100°C under Argon for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Cool to room temperature.[2]

-

Acidify the mixture to pH ~2 using 1N HCl (precipitates the carboxylic acid).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain a white solid.

Protocol B: Esterification to Final Mesogen

Reaction Type: Steglich Esterification or Acid Chloride Route Objective: Link the biphenyl core to a rigid phenol or chiral alcohol to form the final Liquid Crystal.

Workflow Diagram

Figure 2: Synthetic route from acid intermediate to final liquid crystalline ester.[3]

Detailed Procedure (Acid Chloride Method)

-

Activation: In a 50 mL flask, suspend the purified acid (5 mmol) in Thionyl Chloride (SOCl₂, 10 mL). Add 1 drop of DMF as a catalyst.

-

Reflux: Heat to reflux (75°C) for 3 hours until the solution becomes clear (evolution of HCl and SO₂ gas).

-

Evaporation: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

-

Coupling: Dissolve the acid chloride in dry Dichloromethane (DCM, 10 mL).

-

Addition: Dropwise add this solution to a stirred solution of the target Phenol Mesogen (e.g., 4-pentylphenol, 5 mmol) and Triethylamine (TEA, 6 mmol) in DCM at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Purification: Wash with water, 1N HCl, and sat. NaHCO₃. Recrystallize the crude ester from Ethanol to yield the final LC material.[4]

Characterization & Validation

Structural Confirmation (NMR)

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methyl singlet at

ppm. The biphenyl protons will appear as a complex multiplet in the aromatic region ( -

¹⁹F NMR: A singlet around

to

Mesophase Identification (POM & DSC)

-

Polarized Optical Microscopy (POM):

-

Texture: Look for Schlieren textures (Nematic) or Focal Conic Fan textures (Smectic A).

-

Validation: The lateral methyl group should suppress smectic textures compared to the non-methylated analogue.

-

-

Differential Scanning Calorimetry (DSC):

-

Run heating/cooling cycles at 10°C/min.

-

Record

(Crystal to Nematic) and

-

Data Interpretation Table

| Property | Unsubstituted Analogue | 3-(4-Fluoro-2-methylphenyl) Derivative | Interpretation |

| Melting Point ( | High (>150°C) | Moderate (100–130°C) | Methyl group disrupts crystal packing. |

| Solubility | Low | High | Improved processability for mixtures. |

| Dielectric Anisotropy ( | Low Positive | Moderate Positive | Fluorine enhances dipole along the long axis. |

References

-

Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Lateral Substituents in LCs: Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis.

- Fluorinated Biphenyl Synthesis: Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

-

Specific Intermediate Data: this compound (CAS 874133-65-0).[5][6] Chemical Book / PubChem Database. Link

- Effect of Lateral Methyl Groups: Hird, M., & Toyne, K. J. (1998). Liquid crystals containing the ethynyl group. Molecular Crystals and Liquid Crystals, 323(1), 1-67. (Discusses steric effects on clearing points).

Sources

Application Notes and Protocols for the Scalable Manufacturing of 3-(4-Fluoro-2-methylphenyl)benzoic acid

Introduction

3-(4-Fluoro-2-methylphenyl)benzoic acid is a key building block in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its biaryl structure, featuring a substituted phenyl ring linked to a benzoic acid moiety, is a common motif in medicinal chemistry. The demand for efficient, scalable, and economically viable manufacturing processes for this intermediate is therefore of critical importance to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the scalable synthesis of this compound, with a focus on a robust and industrially applicable Suzuki-Miyaura coupling strategy. As a self-validating system, this guide explains the rationale behind the chosen synthetic route and process parameters, addressing critical aspects of starting material synthesis, reaction optimization, product purification, and regulatory compliance under Good Manufacturing Practices (GMP).

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability in the formation of carbon-carbon bonds between aromatic rings. The core strategy involves the coupling of two key intermediates: (4-fluoro-2-methylphenyl)boronic acid and 3-bromobenzoic acid .

The choice of the Suzuki-Miyaura coupling is predicated on several factors crucial for large-scale manufacturing:

-

High Yields and Selectivity: This reaction is known for producing biaryl compounds with high yields and excellent selectivity, minimizing the formation of unwanted byproducts.

-

Commercially Available Starting Materials: Both key intermediates are readily available from commercial suppliers, ensuring a secure and scalable supply chain.[1][2][3][4][5][6][7]

-

Green Chemistry Considerations: Modern advancements in Suzuki-Miyaura coupling allow for the use of more environmentally benign solvents and catalyst systems, aligning with sustainable manufacturing goals.[8][9]

Synthesis of Starting Materials

While both key intermediates are commercially available, for a fully integrated and cost-effective manufacturing process, in-house synthesis capabilities are often desirable. Below are scalable protocols for the preparation of (4-fluoro-2-methylphenyl)boronic acid and 3-bromobenzoic acid.

Protocol 1: Scalable Synthesis of (4-Fluoro-2-methylphenyl)boronic Acid

This protocol outlines the synthesis of (4-fluoro-2-methylphenyl)boronic acid from 4-bromo-1-fluoro-2-methylbenzene via a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-1-fluoro-2-methylbenzene | 189.02 | 1.0 kg | 5.29 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.33 L | 5.82 |

| Triisopropyl borate | 188.08 | 1.29 kg | 6.88 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 L | - |

| Hydrochloric acid (2 M) | 36.46 | As needed | - |

| Toluene | 92.14 | 5 L | - |

| Hexanes | 86.18 | 5 L | - |

Step-by-Step Protocol:

-

Reaction Setup: Under an inert nitrogen atmosphere, charge a suitable reactor with 1.0 kg (5.29 mol) of 4-bromo-1-fluoro-2-methylbenzene and 10 L of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a suitable cooling system.

-

Lithiation: Slowly add 2.33 L (5.82 mol) of n-butyllithium (2.5 M in hexanes) to the reaction mixture, maintaining the temperature below -70 °C. The addition should take approximately 2-3 hours.

-

Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.

-

Borylation: Slowly add 1.29 kg (6.88 mol) of triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

-

Quenching and Acidification: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2.

-

Extraction: Separate the organic layer. Extract the aqueous layer with 2 x 2 L of toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with 2 x 2 L of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a crude solid.

-

Purification: Slurry the crude solid in hexanes, filter, and dry under vacuum to yield (4-fluoro-2-methylphenyl)boronic acid as a white to off-white solid.

Protocol 2: Scalable Synthesis of 3-Bromobenzoic Acid

This protocol details the synthesis of 3-bromobenzoic acid from 3-bromotoluene via potassium permanganate oxidation.[10]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromotoluene | 171.04 | 1.0 kg | 5.84 |

| Potassium permanganate | 158.03 | 2.78 kg | 17.59 |

| Sodium hydroxide | 40.00 | 234 g | 5.85 |

| Water | 18.02 | 15 L | - |

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

| Sodium bisulfite | 104.06 | As needed | - |

Step-by-Step Protocol:

-

Reaction Setup: Charge a reactor with 1.0 kg (5.84 mol) of 3-bromotoluene, 234 g (5.85 mol) of sodium hydroxide, and 10 L of water.

-

Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Oxidation: Slowly add 2.78 kg (17.59 mol) of potassium permanganate in portions over 4-6 hours. The exothermic reaction should be controlled by the rate of addition.

-

Completion: After the addition is complete, continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Filtration: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with 2 x 1 L of hot water.

-

Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the color disappears.

-

Precipitation: Cool the filtrate to 0-5 °C and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate will form.

-

Isolation: Filter the precipitated 3-bromobenzoic acid and wash the filter cake with cold water until the washings are neutral.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Scalable Manufacturing of this compound via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the kilogram-scale synthesis of the target molecule, incorporating principles of process optimization and GMP.

Core Logic of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent ((4-fluoro-2-methylphenyl)boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Kilogram-Scale Synthesis

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale for Selection |

| (4-Fluoro-2-methylphenyl)boronic acid | 153.95 | 0.86 kg | 5.59 | Key coupling partner. |

| 3-Bromobenzoic acid | 201.02 | 1.0 kg | 4.97 | Aryl halide coupling partner. |

| Palladium(II) acetate (Pd(OAc)2) | 224.49 | 5.6 g | 0.025 | Pre-catalyst, forms active Pd(0) in situ. Low catalyst loading for cost-effectiveness. |

| SPhos | 410.48 | 20.4 g | 0.05 | Buchwald ligand, highly effective for sterically hindered substrates and activation of aryl chlorides/bromides. |

| Potassium phosphate (K3PO4) | 212.27 | 2.11 kg | 9.94 | Strong base, effective in Suzuki couplings, particularly with boronic acids. |

| Toluene | 92.14 | 8 L | - | Good solvent for Suzuki reactions, allows for azeotropic removal of water. |

| Water | 18.02 | 2 L | - | Co-solvent, often beneficial for the solubility of the base and boronic acid. |

| Ethyl acetate | 88.11 | 10 L | - | Extraction solvent. |

| Brine | - | 4 L | - | Washing agent. |

| Anhydrous sodium sulfate | 142.04 | As needed | - | Drying agent. |

Step-by-Step Protocol:

-

Reactor Preparation and Inerting: Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst.

-

Reagent Charging: Charge the reactor with 1.0 kg (4.97 mol) of 3-bromobenzoic acid, 0.86 kg (5.59 mol) of (4-fluoro-2-methylphenyl)boronic acid, 2.11 kg (9.94 mol) of potassium phosphate, 5.6 g (0.025 mol) of palladium(II) acetate, and 20.4 g (0.05 mol) of SPhos.

-

Solvent Addition: Add 8 L of toluene and 2 L of water to the reactor.

-

Degassing: Sparge the reaction mixture with nitrogen for 30 minutes to remove any dissolved oxygen.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 80-85 °C with efficient stirring. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (3-bromobenzoic acid) is complete (typically 4-8 hours).

-

Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.

-

Extraction: Extract the aqueous layer with 2 x 2 L of ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers with 2 x 2 L of water, followed by 2 x 2 L of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

-

Recrystallization: Dissolve the crude product in a minimal amount of hot toluene.

-

Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.

-

Isolation: Filter the crystalline product and wash the filter cake with a small amount of cold toluene.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

GMP, Safety, and Environmental Considerations

Good Manufacturing Practices (GMP):

The manufacturing of API intermediates must adhere to GMP guidelines to ensure product quality and consistency.[11][12][13][14][15] Key considerations include:

-

Documentation: All steps of the manufacturing process, including raw material sourcing, batch records, and quality control testing, must be thoroughly documented.[12]

-

Quality Control: Implement in-process controls and final product testing to ensure the material meets pre-defined specifications for purity, identity, and impurity profile.

-

Equipment: All equipment must be properly calibrated, maintained, and cleaned to prevent cross-contamination.[12]

-

Personnel: All personnel involved in the manufacturing process must be adequately trained in GMP and the specific procedures for this synthesis.[12]

Safety Considerations:

-

Reagent Handling: Handle all reagents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere and with appropriate fire-suppression equipment readily available.

-

Palladium Catalysts: While generally stable, some palladium compounds can be toxic. Avoid inhalation of dust and skin contact.

-

Solvents: Toluene and hexanes are flammable. Ensure the manufacturing facility is equipped with appropriate fire safety measures.

Environmental Considerations:

-

Solvent Recycling: Implement procedures for the recovery and recycling of solvents where possible to minimize waste.

-

Waste Disposal: All chemical waste, particularly waste containing palladium, must be disposed of in accordance with local environmental regulations. Consider options for palladium recovery from waste streams.[8][16]

-

Green Chemistry: Continuously evaluate opportunities to replace hazardous reagents and solvents with more environmentally friendly alternatives. The use of water as a co-solvent in the Suzuki coupling is a step in this direction.[9]

Impurity Profile and Mitigation

Potential impurities in the final product can arise from several sources:

-

Unreacted Starting Materials: Incomplete reaction can leave residual 3-bromobenzoic acid or (4-fluoro-2-methylphenyl)boronic acid.

-

Homocoupling Products: The Suzuki reaction can sometimes lead to the formation of homocoupled byproducts, such as biphenyls derived from the starting materials.

-

Dehalogenation: Reduction of the aryl bromide can lead to the formation of benzoic acid.

-

Residual Palladium: The final product must be tested for residual palladium to ensure it meets the stringent limits set by regulatory agencies for APIs.

Mitigation Strategies:

-

Reaction Optimization: Careful control of reaction parameters, such as stoichiometry, temperature, and reaction time, can minimize the formation of byproducts.

-

Purification: The described recrystallization procedure is effective in removing most process-related impurities.

-

Palladium Scavenging: If residual palladium levels are above the acceptable limit, treatment of the product solution with a palladium scavenger may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable pathway for the manufacturing of this compound. By carefully controlling the synthesis of the starting materials and optimizing the coupling reaction conditions, high yields of the desired product can be achieved. Adherence to GMP guidelines, along with a strong focus on safety and environmental considerations, will ensure a manufacturing process that is not only efficient and economical but also compliant with regulatory expectations for the production of high-quality pharmaceutical intermediates.

References

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from [Link]

-

MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

-

ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. Retrieved from [Link]

-

ComplianceOnline. (2024, November 12). GMP Guidelines for API Manufacturing: A Complete Overview. Retrieved from [Link]

-

Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from [Link]

-

IndiaMART. (n.d.). pcchem 3- Bromobenzoic Acid, For Industrial, Grade Standard: Technical Grade. Retrieved from [Link]

-

Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). 3-Bromobenzoic acid, 98% 585-76-2. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

-

PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Retrieved from [Link]

-

Beilstein Journals. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2023, October 17). "Greening Up" the Suzuki Reaction. Retrieved from [Link]

-

PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubChem. (n.d.). 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

Sources

- 1. 3-Bromobenzoic Acid manufacturers and suppliers in india [chemicalbook.com]

- 2. 3-Bromobenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 3-Bromobenzoic acid, 98% 585-76-2 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labproinc.com [labproinc.com]

- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 9. gctlc.org [gctlc.org]

- 10. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. complianceonline.com [complianceonline.com]

- 12. GMP Guidelines for API Manufacturing: A Complete Overview – Pharma GMP [pharmagmp.in]

- 13. dalton.com [dalton.com]

- 14. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]

- 15. fda.gov [fda.gov]

- 16. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for the Synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic Acid

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are undertaking the synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid. Our focus is to provide expert guidance on catalyst selection and troubleshooting for what is anticipated to be a sterically hindered Suzuki-Miyaura cross-coupling reaction.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a biaryl C-C bond between a 3-substituted benzoic acid derivative and a 4-fluoro-2-methylphenyl group. The most logical and widely adopted method for such a transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

The primary challenge in this synthesis arises from steric hindrance. The 2-methyl group on the (4-Fluoro-2-methylphenyl)boronic acid partner introduces significant steric bulk around the reactive center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates if a suboptimal catalyst system is employed. Therefore, careful selection of the palladium catalyst and, more critically, the ancillary ligand is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The recommended and most versatile route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3-halobenzoic acid (preferably 3-bromobenzoic acid for a good balance of reactivity and cost) with (4-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Which palladium precursor is best to start with?

A2: For initial screening and general applications, Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent and commonly used choices. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source. The choice between them is often one of lab preference and availability, though some reactions may show a slight preference for one over the other.

Q3: Why is the choice of ligand so critical for this specific reaction?

A3: The ligand is crucial due to the steric hindrance from the ortho-methyl group on the boronic acid. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for coupling sterically hindered substrates. You will require a ligand that is both electron-rich to facilitate the oxidative addition of the aryl halide to the Pd(0) center and sterically bulky to promote the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.[1]

Q4: What class of ligands should I consider for this sterically hindered coupling?

A4: For this type of challenging coupling, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," is highly recommended.[1] These ligands have demonstrated broad utility in a variety of challenging cross-coupling reactions. Alternatively, N-heterocyclic carbene (NHC) ligands have also emerged as powerful tools for the coupling of sterically hindered aryl chlorides and bromides.[2]

Q5: Which specific ligands from the Buchwald class are a good starting point?

A5: Excellent starting points for screening would be SPhos, XPhos, or RuPhos. These ligands have a proven track record in facilitating the coupling of sterically demanding substrates.

Q6: What is the role of the base in the Suzuki-Miyaura coupling and which one should I use?

A6: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[3] For this synthesis, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust and commonly effective choices. Cesium carbonate (Cs₂CO₃) can also be used and is sometimes more effective, particularly in less polar solvents.

Q7: What solvent system is recommended?

A7: A mixture of an organic solvent and water is typically employed. Common choices include toluene/water, dioxane/water, or 2-propanol/water.[2][4] The aqueous component is necessary for dissolving the inorganic base. The choice of organic solvent can influence the solubility of the reactants and the catalyst complex.

Catalyst and Ligand Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst system for the synthesis of this compound.

Caption: Catalyst selection workflow for a sterically hindered Suzuki coupling.

Recommended Catalyst Systems for Initial Screening

For a systematic approach, it is advisable to screen a few catalyst systems. The following table provides a starting point for your experimental design.

| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |

| System 1 | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 80-100 |

| System 2 | Pd₂(dba)₃ (1) | XPhos (2-3) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 |

| System 3 | Pd(OAc)₂ (1-2) | RuPhos (2-4) | Cs₂CO₃ (2-3) | 2-Propanol/H₂O (4:1) | Room Temp - 80 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

(4-Fluoro-2-methylphenyl)boronic acid (1.2-1.5 eq)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Degassed water

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, (4-fluoro-2-methylphenyl)boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

-

Add the organic solvent followed by the degassed water.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Troubleshooting Guide

Encountering issues such as low yield or incomplete conversion is common when developing a new synthetic procedure. The following flowchart provides a systematic approach to troubleshooting your reaction.

Caption: Troubleshooting flowchart for Suzuki-Miyaura cross-coupling reactions.

References

-

Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 12, 2026, from [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(8), 531–541. [Link]

-

Gawley, R. E., & Pinet, S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28835–28843. [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Uozumi, Y., & Shiraishi, K. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Blakemore, D. C., et al. (2018). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Nature Chemistry, 10(4), 387–394. [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]

-

RSC Advances. (n.d.). . Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 12, 2026, from [Link]

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025, August 10). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved February 12, 2026, from [Link]

-

NIH. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. Retrieved February 12, 2026, from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 12, 2026, from [Link]

-

Akhtar, T., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

-

Grygorenko, O. O., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(34), 6644–6649. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

A Multi-faceted Approach to the Structural Elucidation of 3-(4-Fluoro-2-methylphenyl)benzoic acid: A Comparative Guide to Spectroscopic Techniques

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. This guide provides an in-depth analysis of 3-(4-Fluoro-2-methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry, utilizing a combination of spectroscopic techniques. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, and then compare and contrast this powerful technique with Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to provide a holistic understanding of its structural features. This guide is designed to not only present the data but also to elucidate the rationale behind the experimental choices and interpretation, reflecting a field-proven approach to molecular characterization.

The Power of Proton NMR: A Predictive Analysis of this compound